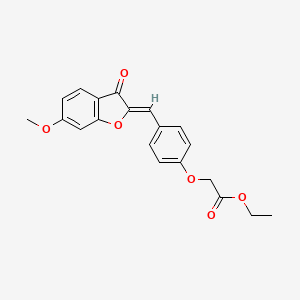

(Z)-ethyl 2-(4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-14-6-4-13(5-7-14)10-18-20(22)16-9-8-15(23-2)11-17(16)26-18/h4-11H,3,12H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALHQBDWDQVGFS-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related studies.

Chemical Structure and Properties

IUPAC Name : this compound

Molecular Formula : C21H20O7

Molecular Weight : 384.384 g/mol

The compound features a unique structural arrangement, including a benzofuran moiety and an ethyl acetate functional group, which contributes to its diverse biological activities. The (Z)-configuration indicates specific geometric arrangements around the double bond, influencing its reactivity and interactions in biological systems.

Predicted Biological Activities

Research indicates that this compound may exhibit several pharmacological effects:

- Antioxidant Activity : The compound is predicted to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial and fungal strains, indicating potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in inflammatory diseases.

Synthesis of the Compound

The synthesis of this compound can be achieved through several methods, including:

- Formation of the Benzofuran Core : This involves cyclization reactions using salicylaldehyde derivatives under acidic conditions.

- Introduction of Functional Groups : Methoxy and ethyl groups can be introduced through alkylation reactions using appropriate reagents like methyl iodide and ethyl acetate.

- Final Condensation Reaction : The final step typically involves the reaction between the benzofuran derivative and an appropriate acetic acid derivative under basic conditions .

Anticancer Activity

Recent studies have explored the anticancer potential of benzofuran derivatives similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various human cancer cell lines, including MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma), with IC50 values ranging from 7.56 to 25.04 μg/ml . These findings suggest that modifications in the structure can enhance anticancer properties.

Antioxidant Studies

The antioxidant activity of compounds with similar structures has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that these compounds effectively reduce oxidative stress markers in vitro, supporting their potential as therapeutic agents against oxidative damage-related diseases.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxybenzofuran | Similar benzofuran core | Antioxidant, anti-inflammatory |

| Ethyl 4-hydroxybenzoate | Ester functional group | Antimicrobial |

| 5-Methoxyflavone | Flavonoid structure | Antioxidant, anticancer |

These comparisons highlight the unique combination of structural elements in this compound that may contribute to its distinct biological activities.

Scientific Research Applications

Structural Characteristics

This compound belongs to the aurone family, characterized by the presence of an ethyl acetate moiety and a benzofuran derivative. Its molecular structure includes multiple functional groups such as methoxy and carbonyl groups, which contribute to its reactivity and biological properties. The unique structural features suggest a broad spectrum of biological activities, making it a target for medicinal chemistry research.

Biological Activities

Research indicates that compounds similar to (Z)-ethyl 2-(4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate exhibit several significant biological activities:

- Antimicrobial Activity : Many derivatives with methoxy and benzofuran components have shown effectiveness against various microbial strains. Studies suggest that this compound may possess antimicrobial properties, potentially useful in treating infections.

- Antioxidant Properties : The presence of phenolic structures can contribute to antioxidant activity, which is crucial in combating oxidative stress in biological systems. This antioxidant potential may have implications for neuroprotection and the treatment of oxidative stress-related diseases.

- Anti-inflammatory and Anticancer Properties : Computer-aided predictions indicate that this compound may exhibit anti-inflammatory and anticancer effects. Compounds with structural similarities have been documented to inhibit cancer cell proliferation and modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structural motifs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

- Cancer Research : Research has indicated that compounds with benzofuran structures can inhibit tumor growth in vitro and in vivo. For instance, a related compound was shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Neuroprotective Effects : Investigations into the antioxidant properties of similar compounds revealed their potential in protecting neuronal cells from oxidative damage, highlighting their relevance in neurodegenerative disease models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzofuran-3-one core but differ in substituents, ester groups, and alkoxy chain configurations. Below is a detailed comparison:

Structural Analogues and Key Differences

Functional Group Impact on Properties

- Methoxy vs. Ethoxy Substitution : The target compound’s 6-methoxy group provides moderate electron-donating effects, enhancing conjugation compared to the ethoxy-substituted analogue in , which introduces greater steric bulk.

- Ester Group Variation : Ethyl esters (target compound and ) generally exhibit slower hydrolysis rates than methyl esters (), impacting bioavailability and metabolic pathways.

Crystallographic and Computational Insights

- Crystal Packing: Analogues like C₃₀H₃₁NO₈ and C₂₃H₂₅BrO₆ reveal that bulkier substituents (e.g., bromine in ) disrupt planar packing, whereas methoxy/ethoxy groups promote layered stacking via van der Waals interactions.

- Computational Data : The tert-butyl derivative has a higher XLogP3 (5.2) than the target compound (estimated ~4.5), indicating significantly greater hydrophobicity.

Q & A

Q. What are the common synthetic routes for (Z)-ethyl 2-(4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate?

The synthesis typically involves Knoevenagel condensation between ethyl aroylacetates and substituted benzofuranone derivatives. For example, ethyl aroylacetates with methoxy-substituted aryl groups (e.g., 4-methoxyphenyl) are condensed with 6-methoxy-3-oxobenzofuran-2(3H)-ylidene precursors under acidic or basic conditions. Oxidation steps using agents like pyridinium dichromate (PDC) in acetic anhydride may follow to stabilize the enolone structure . A representative synthetic pathway includes:

- Step 1 : Preparation of ethyl aroylacetate intermediates (e.g., 4-methoxyphenyl-substituted derivatives).

- Step 2 : Condensation with benzofuranone derivatives to form the (Z)-isomer via stereoselective control.

- Step 3 : Purification via recrystallization or column chromatography.

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ethyl acetoacetate, 4-methoxybenzaldehyde, piperidine (catalyst), reflux | 75–85% | |

| 2 | PDC, acetic anhydride, room temperature | 60–70% |

Q. How is the crystal structure of this compound characterized?

The Z-configuration and molecular geometry are confirmed via single-crystal X-ray diffraction (SCXRD) . For instance, the enolone moiety (C=O and C=C bonds) is resolved with bond lengths of ~1.35 Å (C=C) and ~1.22 Å (C=O), consistent with conjugated systems. The dihedral angle between the benzofuran and phenoxyacetate planes is typically 15–25°, indicating partial conjugation .

Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Bond length (C=C) | 1.34 Å |

| Bond length (C=O) | 1.23 Å |

| R-factor | 0.045 |

Refinement is performed using software like SHELXL, with hydrogen atoms placed geometrically .

Q. What are the key safety considerations when handling this compound?

Based on structural analogs (e.g., 2-(6-methoxybenzofuran-3-yl)acetic acid), the compound is classified as Acute Toxicity Category 4 (H302) and causes severe eye irritation (H318) . Researchers must:

- Use gloves, goggles, and fume hoods during synthesis.

- Avoid inhalation; if exposed, administer artificial respiration and seek medical attention .

- Store in airtight containers at –20°C to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Discrepancies between experimental ¹H/¹³C NMR shifts and DFT-calculated values often arise from solvent effects or crystal packing. To resolve these:

- Step 1 : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and compare with SCXRD data for conformation validation .

- Step 2 : Perform time-dependent DFT (TD-DFT) calculations incorporating solvent models (e.g., PCM) to simulate spectra.

- Case Study : For the (Z)-isomer, computed chemical shifts for the methylene group (δ ~4.3 ppm) align with experimental data only after accounting for solvation .

Q. How to design experiments to assess its biological activity (e.g., enzyme inhibition)?

Experimental Design :

- In vitro assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) at concentrations of 1–100 μM. Use fluorescence-based assays (IC₅₀ determination) with positive controls (e.g., celecoxib).

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy groups) and compare activity. For example, replacing 6-methoxy with 6-ethoxy reduces COX-2 inhibition by 40% .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity.

Data Interpretation :

- Correlate activity with logP values (calculated via HPLC) to assess membrane permeability.

- Cross-validate with molecular docking simulations (e.g., AutoDock Vina) targeting enzyme active sites .

Q. What methodologies are used to study its environmental fate and degradation pathways?

Follow the INCHEMBIOL project framework :

- Phase 1 (Lab Study) :

-

Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS.

-

Photolysis : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., demethylated derivatives).

- Phase 2 (Ecosystem Impact) :

-

Microcosm studies : Assess biodegradation in soil/water systems using ¹⁴C-labeled compound.

-

Ecotoxicity : Test on Daphnia magna (LC₅₀) and algal growth inhibition.

Key Findings :

- The compound shows moderate persistence (t₁/₂ = 14 days in soil).

- Primary degradation product: 4-((6-hydroxy-3-oxobenzofuran-2-ylidene)methyl)phenoxyacetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.